1-Benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one
Overview
Description
1-Benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Rearrangements : Zhao et al. (2006) investigated the rearrangement of 1-benzyl-2-methyl-3-piperidone, related to 1-Benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one, to 1-benzyl-2-acetylpyrrolidine in acidic conditions, supporting a mechanism involving reversible tautomeric equilibria via ring-opened intermediates (Zhao, Jeon, Nadkarni, & Sayre, 2006).
Synthetic Chemistry Applications : Gutteridge (1971) studied the acylation of 2-amino-5,5-dimethyl-Δ1-pyrroline 1-oxide, which is structurally related to 1-Benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one, and its reactions to produce 3-substituted products (Gutteridge, 1971).
Electrochemical Behavior : Carelli et al. (1980) explored the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium ion, closely related to the compound of interest, revealing its reduction and dimerisation processes (Carelli, Cardinali, & Moracci, 1980).
Therapeutic Agents for Alzheimer's : Scott et al. (2011) studied molecules with a basic 3-hydroxy-4-pyridinone framework, resembling the compound , for their potential as therapeutic agents in Alzheimer's disease (Scott et al., 2011).
Organic Synthesis Applications : Katoh et al. (1996) applied 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone, a compound structurally related to 1-Benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one, as a new benzyloxycarbonylating agent in organic synthesis (Katoh, Kondoh, & Ohkanda, 1996).
properties
IUPAC Name |
1-benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2)9-14(12(16)11(13)15)8-10-6-4-3-5-7-10/h3-7,11,15H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIAXCPKXOERCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)C1O)CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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